molecular formula C9H16F3NO B7972914 1-(4,4,4-Trifluorobutyl)piperidin-4-ol

1-(4,4,4-Trifluorobutyl)piperidin-4-ol

Cat. No.: B7972914
M. Wt: 211.22 g/mol
InChI Key: YAXHEDPYXFKWJH-UHFFFAOYSA-N
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Description

1-(4,4,4-Trifluorobutyl)piperidin-4-ol is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluorobutyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,4-Trifluorobutyl)piperidin-4-ol typically involves the reaction of piperidine with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,4-Trifluorobutyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.

    Substitution: The trifluorobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(4,4,4-trifluorobutyl)piperidin-4-one, while reduction can produce 1-(4,4,4-trifluorobutyl)piperidine.

Scientific Research Applications

1-(4,4,4-Trifluorobutyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

    1-Benzyl-4-(trifluoromethyl)piperidin-4-ol: Similar structure but with a benzyl group instead of a trifluorobutyl group.

    1-(4,4,4-Trifluorobutyl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 1-(4,4,4-Trifluorobutyl)piperidin-4-ol is unique due to the presence of both a trifluorobutyl group and a hydroxyl group, which confer distinct chemical and biological properties. The trifluorobutyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for specific interactions with biological targets.

Properties

IUPAC Name

1-(4,4,4-trifluorobutyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)4-1-5-13-6-2-8(14)3-7-13/h8,14H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXHEDPYXFKWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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